Hydroxydione

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

Hydroxydion durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Hydroxydion kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsreaktionen können Hydroxydion in seine reduzierte Form umwandeln, wobei häufig Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet werden.

Substitution: Hydroxydion kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe, um Ester oder Ether zu bilden.

Wissenschaftliche Forschungsanwendungen

Hydroxydion wurde für seine verschiedenen Anwendungen in der wissenschaftlichen Forschung untersucht:

Chemie: Es dient als Modellverbindung für die Untersuchung der Steroidchemie und der Auswirkungen struktureller Modifikationen auf die biologische Aktivität.

Biologie: Die neuroaktiven Eigenschaften von Hydroxydion machen es zu einem interessanten Thema in der Neurobiologie und der Untersuchung von Steroidwechselwirkungen mit neuronalen Rezeptoren.

Medizin: Obwohl Hydroxydion nicht mehr klinisch eingesetzt wird, wurden seine Anästhetika-Eigenschaften untersucht, um die Mechanismen der steroidbasierten Anästhesie zu verstehen.

5. Wirkmechanismus

Hydroxydion entfaltet seine Wirkung durch Modulation der Aktivität von Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Es wirkt als positiver allosterischer Modulator von GABA-Rezeptoren, verstärkt die inhibitorischen Wirkungen von GABA und führt zu Sedierung und Anästhesie. Die molekularen Zielstrukturen umfassen bestimmte Untereinheiten des GABA-Rezeptorkomplexes, und die beteiligten Pfade sind hauptsächlich mit der Modulation der synaptischen Transmission verbunden .

Wirkmechanismus

Hydroxydione exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The molecular targets include specific subunits of the GABA receptor complex, and the pathways involved are primarily related to the modulation of synaptic transmission .

Vergleich Mit ähnlichen Verbindungen

Hydroxydion ist unter den neuroaktiven Steroiden aufgrund seines spezifischen Hydroxylierungsmusters und seiner historischen Verwendung als Anästhetikum einzigartig. Zu ähnlichen Verbindungen gehören:

- Alfadolon

- Alfaxolon

- Dihydrodeoxycorticosteron

- Ganaxolon

- Minaxolon

- Pregnanolon

- Renanolon Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Hydroxydion auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und pharmakologischen Eigenschaften .

Die Einzigartigkeit von Hydroxydion liegt in seiner spezifischen Hydroxylierung an der 21. Position und seiner historischen Bedeutung als erstes klinisch verwendetes neuroaktives Steroidanästhetikum .

Biologische Aktivität

Hydroxydione, also known as 21-hydroxypregnanedione sodium hemisuccinate, is a neuroactive steroid that has been primarily investigated for its anesthetic properties. This compound has garnered attention in various studies for its biological activity, particularly in the context of anesthesia and potential therapeutic applications.

This compound is classified as a small molecule and is structurally related to other neuroactive steroids. Its mechanism of action primarily involves modulation of GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This modulation results in sedative and anesthetic effects, making this compound a candidate for use in clinical anesthesia.

Pharmacological Profile

This compound's pharmacological profile includes its efficacy as an anesthetic agent. A study involving 130 cases highlighted its anesthetic properties, noting that it could provide effective sedation without significant adverse effects when administered appropriately . However, this compound has not received widespread approval for clinical use and remains classified as investigational or withdrawn in many jurisdictions .

In Vitro Studies

Recent research has explored the biological activity of this compound derivatives, particularly focusing on their cytotoxic effects against various cancer cell lines. For instance, derivatives of hydroxyzine (a related compound) have shown promising anti-cancer activities, with significant cytotoxicity observed in prostate cancer cell lines such as LNCaP and DU145. The study reported that certain derivatives exhibited inhibition percentages greater than 55% against androgen receptors (AR), indicating potential therapeutic implications in prostate cancer treatment .

Clinical Observations

In a retrospective study examining the safety and efficacy of hydroxyzine hydrochloride, researchers found that hydroxyzine could effectively manage allergic conditions and exert notable sedative effects. However, there were concerns regarding long-term use, particularly in pediatric populations, where prolonged exposure was associated with increased risks of neurodevelopmental disorders .

Adverse Effects and Considerations

While this compound is generally well-tolerated, there are documented cases of adverse reactions. For example, one case report detailed a patient who experienced worsening contact dermatitis after using oral hydroxyzine to treat pruritic skin lesions. This highlights the importance of monitoring for hypersensitivity reactions in patients with known sensitivities to similar compounds .

Summary of Findings

The biological activity of this compound presents a complex interplay between its anesthetic properties and potential therapeutic applications. The following table summarizes key findings from recent studies:

Eigenschaften

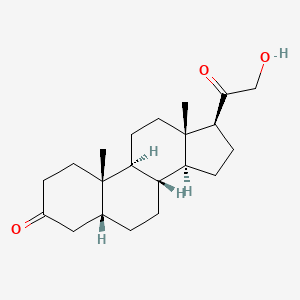

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYDUPOCUYHQL-VEVMSBRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027269 | |

| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-01-5 | |

| Record name | Hydroxydione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxydione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC86000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VFN88375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5beta-dihydrodeoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.